6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

PDGF receptor tyrosine kinase kinase inhibition 6,7-dimethoxy pharmacophore

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine (CAS 895650-85-8) is a fully substituted 4-aminoquinoline featuring 6,7-dimethoxy electron-donating groups, a 3-(4-methoxybenzenesulfonyl) pharmacophore, and an N-(4-methylphenyl) aniline tail. This compound belongs to the Life Chemicals HTS screening library (catalog F1608-0770) and is supplied with >90% purity confirmed by LCMS and/or 400 MHz ¹H NMR.

Molecular Formula C25H24N2O5S
Molecular Weight 464.54
CAS No. 895650-85-8
Cat. No. B2891705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
CAS895650-85-8
Molecular FormulaC25H24N2O5S
Molecular Weight464.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H24N2O5S/c1-16-5-7-17(8-6-16)27-25-20-13-22(31-3)23(32-4)14-21(20)26-15-24(25)33(28,29)19-11-9-18(30-2)10-12-19/h5-15H,1-4H3,(H,26,27)
InChIKeyFGVQDLXIWLLIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine CAS 895650-85-8: Procurement-Relevant Profile


6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine (CAS 895650-85-8) is a fully substituted 4-aminoquinoline featuring 6,7-dimethoxy electron-donating groups, a 3-(4-methoxybenzenesulfonyl) pharmacophore, and an N-(4-methylphenyl) aniline tail . This compound belongs to the Life Chemicals HTS screening library (catalog F1608-0770) and is supplied with >90% purity confirmed by LCMS and/or 400 MHz ¹H NMR . The 6,7-dimethoxyquinoline core is recognized in the medicinal chemistry literature as advantageous for potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), with optimal congeners reaching IC50 values of ≤20 nM [1].

Why Generic Substitution Is Not Advisable for 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine


Within the 4-aminoquinoline sulfonyl chemical space, subtle modifications to the N-aryl substituent and the 3-sulfonyl group profoundly alter kinase selectivity, cellular potency, and physicochemical properties. The N-(4-methylphenyl) group confers a specific logP and steric profile distinct from N-benzyl (CAS 895641-94-8) or N-(4-chlorophenyl) (CAS 1251549-48-0) analogs . The 4-methoxybenzenesulfonyl moiety at the 3-position introduces a hydrogen-bond-accepting sulfone oxygen that is absent in the direct 3-(4-methoxyphenyl) series, which achieved PDGF-RTK IC50 ≤20 nM in Maguire et al. [1]. Class-level evidence from thirty-six 4-aminoquinoline-derived sulfonyl analogs demonstrates that cytotoxicity and cancer-cell selectivity vary dramatically with even single-atom changes, underscoring that generic substitution without confirmatory biological data is scientifically unreliable [2].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine vs. Closest Analogs


6,7-Dimethoxy Substitution Confers PDGF-RTK Inhibitory Advantage over Unsubstituted Quinoline Cores

The 6,7-dimethoxy groups on the quinoline ring are documented as advantageous for potent PDGF-RTK inhibition. In a systematic SAR study of 63 3-substituted quinoline derivatives, Maguire et al. reported that the presence of 6,7-dimethoxy groups contributed to optimal inhibitory activity, with the most potent compounds achieving IC50 values of ≤20 nM in a cell-free PDGF-RTK assay [1]. Compounds lacking 6,7-dimethoxy substitution showed reduced potency, establishing this substitution pattern as a key potency driver. By contrast, 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol (CAS 902297-90-9), which replaces the N-(4-methylphenyl)amine at C4 with a hydroxyl group, loses the kinase-directed aniline pharmacophore entirely .

PDGF receptor tyrosine kinase kinase inhibition 6,7-dimethoxy pharmacophore

4-Methoxybenzenesulfonyl at C3 Provides a Distinct Hydrogen-Bond Pharmacophore Lacking in Direct 3-Aryl Analogs

The 3-(4-methoxybenzenesulfonyl) group introduces a sulfone moiety capable of acting as a hydrogen-bond acceptor, a feature absent in the 3-(4-methoxyphenyl) series studied by Maguire et al. [1]. Computational docking studies on related quinoline-sulfonamide EGFR inhibitors demonstrate that the sulfonyl oxygen anchors compounds to the kinase ATP-binding pocket via hydrogen bonds with conserved residues such as Arg364 and hydrophobic contacts with Leu694 [2]. This sulfonyl-mediated anchoring is structurally distinct from the direct aryl linkage in compound 15d (3-(4-methoxyphenyl)-6,7-dimethoxyquinoline), which achieved PDGF-RTK IC50 ≤20 nM but lacks the sulfone hydrogen-bond acceptor [1]. The 4-chloro analog 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine (CAS 895642-74-7) contains a less electron-rich sulfonyl group that may alter binding affinity relative to the 4-methoxy variant [3].

sulfonyl pharmacophore hydrogen-bond acceptor kinase selectivity

N-(4-Methylphenyl) Substituent Differentiates Lipophilic Profile from N-Benzyl and N-Phenyl Analogs in the Life Chemicals Library

The N-(4-methylphenyl) group (p-tolyl) provides a specific balance of lipophilicity and steric bulk that distinguishes this compound from other members of the Life Chemicals 4-aminoquinoline sulfonyl library. The directly comparable N-benzyl analog (CAS 895641-94-8) introduces a methylene spacer between the quinoline nitrogen and the phenyl ring, altering both conformational flexibility and pKa of the aniline NH . The N-(4-chlorophenyl) analog (CAS 1251549-48-0) introduces an electron-withdrawing chlorine substituent that decreases the electron density on the aniline ring relative to the electron-donating 4-methyl group . In the broader class of 4-anilinoquinoline EGFR inhibitors, para-substitution on the aniline ring is a well-established determinant of kinase binding affinity, with methyl substitution conferring distinct potency and selectivity profiles compared to halogen or alkoxy substituents [1].

lipophilicity N-aryl substitution SAR differentiation

Absence of Halogen Substituents Differentiates Toxicity and Reactivity Profile from 4-Chloro and 4-Fluoro Congeners

Unlike several closely related Life Chemicals analogs that incorporate halogen substituents—such as the 4-chlorophenyl variant (CAS 1251549-48-0) and the 4-fluorophenyl variant—the target compound bears only methoxy and methyl substituents . Halogenated aryl groups are known substrates for cytochrome P450-mediated oxidative metabolism, which can generate reactive metabolites and contribute to hepatotoxicity [1]. In the quinoline-sulfonamide EGFR inhibitor series, halogen substitution modulates both potency and toxicity; compounds without halogen substituents may offer a differentiated safety margin in early toxicity screening while maintaining kinase binding through other pharmacophoric elements (6,7-dimethoxy and sulfonyl groups) [2].

halogen-free scaffold toxicology chemical stability

Commercial Purity of >90% via LCMS/NMR Ensures Reproducible Screening Results Across Batches

Life Chemicals guarantees purity of >90% for its screening compounds, confirmed by LCMS and/or 400 MHz ¹H NMR (including 2D measurements: COSY, HMBC, INADEQUATE) recorded on Varian VNMRS 400 MHz instruments . This analytical rigor ensures that biological assay results are attributable to the target compound rather than impurities. In contrast, compounds sourced from non-validated vendors or synthesized in-house without equivalent quality control may contain residual palladium, solvents, or synthetic byproducts that confound HTS data interpretation [1]. The absence of publicly available analytical data for certain comparator analogs in the public domain underscores the procurement advantage of compounds with documented purity certificates .

quality control purity HTS reproducibility

Recommended Research and Procurement Scenarios for 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine


Kinase-Focused HTS Screening for PDGFR or EGFR Inhibitor Discovery

The compound is well-suited as a screening library member in kinase-focused HTS campaigns targeting PDGF receptor tyrosine kinase or EGFR, based on the established potency advantage of the 6,7-dimethoxyquinoline scaffold (class reference IC50 ≤ 20 nM for related 3-substituted analogs) [1] and the hydrogen-bond anchoring potential of the 4-methoxybenzenesulfonyl pharmacophore demonstrated in quinoline-sulfonamide EGFR inhibitor studies [2]. The N-(4-methylphenyl) substituent offers a differentiated chemotype within the 4-anilinoquinoline SAR landscape, distinct from common N-phenyl or N-benzyl screening compounds .

Structure–Activity Relationship (SAR) Expansion Around the 3-Sulfonyl Pharmacophore

The 3-(4-methoxybenzenesulfonyl) group provides a synthetically tractable handle for SAR expansion. The methoxy substituent enables further derivatization (e.g., demethylation to phenol, subsequent alkylation) while the sulfone serves as a metabolically stable hydrogen-bond acceptor. Comparative SAR studies against the 3-(4-chlorobenzenesulfonyl) analog (CAS 895642-74-7) and the 3-(phenylsulfonyl) analog can systematically probe electronic effects on kinase selectivity [1]. The halogen-free nature of the compound eliminates confounding metabolic activation pathways associated with chloro- and fluoro-substituted congeners [2].

Negative Control or Orthogonal Chemotype in Kinase Selectivity Panels

Given its unique combination of 4-methoxybenzenesulfonyl and N-(4-methylphenyl) substituents not found in common FDA-approved 4-anilinoquinoline kinase inhibitors (e.g., cabozantinib analogs), this compound can serve as an orthogonal chemotype control in kinase selectivity profiling panels. Its structural divergence from the typical 4-(3-ethynylphenyl)amino or 4-(4-fluorophenyl)amino kinase inhibitor pharmacophores may reveal differential off-target kinase engagement patterns useful for interpreting selectivity data .

Hit Validation with Documented Purity and Batch-to-Batch Consistency

Procurement from Life Chemicals guarantees >90% purity with CoA documentation, including LCMS and 400 MHz NMR characterization [1]. This analytical traceability is critical for hit validation workflows where impurity-driven false positives (e.g., from palladium residues, oxidized byproducts) must be rigorously excluded [2]. Researchers can request additional quality control data (e.g., 2D NMR, HRMS) directly from the supplier to support publication-quality reproducibility standards.

Quote Request

Request a Quote for 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.